molecular formula C33H54N2O4 B11449637 N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide

Cat. No.: B11449637
M. Wt: 542.8 g/mol
InChI Key: FYSVFJRXSWNIJA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclohexyl group, a 3,5-di-tert-butyl-4-hydroxyphenyl group, a propanoyl group, and a tetrahydrofuran-2-ylmethyl group, all connected to an isovalinamide backbone. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide typically involves multiple steps:

    Formation of the 3,5-di-tert-butyl-4-hydroxyphenyl group: This can be achieved through the alkylation of phenol with tert-butyl groups using Friedel-Crafts alkylation.

    Attachment of the propanoyl group: The 3,5-di-tert-butyl-4-hydroxyphenyl group is then acylated with propanoyl chloride in the presence of a Lewis acid catalyst.

    Synthesis of the tetrahydrofuran-2-ylmethyl group: This involves the formation of tetrahydrofuran followed by its functionalization with a methyl group.

    Coupling with isovalinamide: The final step involves coupling the previously synthesized intermediates with isovalinamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may interact with specific proteins and pathways involved in inflammation and cell signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(tetrahydrofuran-2-ylmethyl)isovalinamide is unique due to its combination of structural features, including the cyclohexyl group, the hydroxyphenyl group, and the tetrahydrofuran-2-ylmethyl group. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C33H54N2O4

Molecular Weight

542.8 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(oxolan-2-ylmethyl)amino]-2-methylbutanamide

InChI

InChI=1S/C33H54N2O4/c1-9-33(8,30(38)34-24-14-11-10-12-15-24)35(22-25-16-13-19-39-25)28(36)18-17-23-20-26(31(2,3)4)29(37)27(21-23)32(5,6)7/h20-21,24-25,37H,9-19,22H2,1-8H3,(H,34,38)

InChI Key

FYSVFJRXSWNIJA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCCC1)N(CC2CCCO2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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